クロフィブリン酸-d4

概要

説明

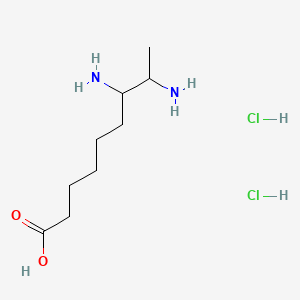

Clofibric Acid-d4 is a deuterium-labeled analog of Clofibric Acid, a compound known for its role as a lipid regulator. Clofibric Acid is the active metabolite of several lipid-lowering agents, including Clofibrate, Etofibrate, and Etofyllinclofibrate. It functions as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), exhibiting hypolipidemic effects. Clofibric Acid is also utilized as an herbicide .

科学的研究の応用

Clofibric Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard for the quantification of Clofibric Acid in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetics: Employed in studies to understand the metabolic and pharmacokinetic profiles of Clofibric Acid and its derivatives.

Environmental Science: Utilized in research on the environmental fate and biodegradation of Clofibric Acid, particularly in wastewater treatment studies

作用機序

クロフィブラート酸-d4は、その非重水素化対応物と同様に、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)のアゴニストとして作用します。この受容体は、脂肪酸酸化とリポタンパク質代謝に関与する遺伝子の発現を調節することにより、脂質代謝において重要な役割を果たします。 PPARαを活性化することにより、クロフィブラート酸-d4はトリグリセリドの分解を促進し、血流中の超低比重リポタンパク質(VLDL)と低比重リポタンパク質(LDL)のレベルを低下させます .

類似化合物:

クロフィブラート: クロフィブラート酸の母体化合物であり、脂質低下剤として使用されます。

エトフィブラート: クロフィブラート酸に代謝される別の脂質調節剤。

エトフィリンクロフィブラート: 類似の脂質低下効果を持つ化合物であり、クロフィブラート酸にも代謝されます

独自性: クロフィブラート酸-d4は、重水素標識により、分析研究と薬物動態研究で独自の利点を提供します。 重水素原子の存在は、代謝経路を変更し、化合物の安定性を向上させる可能性があり、科学研究において貴重なツールになります .

生化学分析

Biochemical Properties

Clofibric-d4 Acid interacts with various enzymes and proteins, particularly those involved in lipid metabolism. It is a PPARα agonist, exhibiting hypolipidemic effects . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those encoding for enzymes involved in fatty acid oxidation .

Cellular Effects

Clofibric-d4 Acid influences cell function by modulating lipid metabolism. By activating PPARα, it can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce serum cholesterol, phospholipid, and triglyceride levels .

Molecular Mechanism

The molecular mechanism of Clofibric-d4 Acid involves its binding to PPARα, acting as an agonist . This binding leads to the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism. This can result in changes in gene expression, enzyme activation or inhibition, and alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Clofibric-d4 Acid shows a high removal efficiency but a low mineralization rate within a 120-minute treatment . This suggests that the effects of Clofibric-d4 Acid can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Clofibric-d4 Acid can vary with different dosages in animal models . For instance, dietary administration of Clofibric Acid (the non-deuterated form) at concentrations ranging from 0.067% to 0.22% has been shown to reduce serum cholesterol, phospholipid, and triglyceride levels in rats .

Metabolic Pathways

Clofibric-d4 Acid is involved in lipid metabolism pathways. It interacts with enzymes involved in these pathways, such as those involved in fatty acid oxidation . By activating PPARα, it can influence metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .

準備方法

合成経路と反応条件: クロフィブラート酸-d4は、クロフィブラート酸に重水素を組み込むことで合成されます。このプロセスには、化合物中の水素原子の重水素化が含まれます。これは、重水素ガスまたは重水素化溶媒を使用して触媒交換反応を行うなど、さまざまな方法によって達成できます。 反応条件は通常、水素と重水素の交換を促進するために、高温高圧で行われます .

工業生産方法: クロフィブラート酸-d4の工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、効率的な重水素化を確実にするために、特殊な反応器と触媒を使用することが含まれます。 最終製品の純度は重要であり、結晶化やクロマトグラフィーなどの複数の精製工程によって達成されます .

化学反応の分析

反応の種類: クロフィブラート酸-d4は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するカルボン酸を形成することができます。

還元: 還元反応は、クロフィブラート酸-d4をアルコールまたは他の還元された形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常カルボン酸を生じ、還元はアルコールを生じることがあります .

4. 科学研究への応用

クロフィブラート酸-d4は、その安定した同位体標識のために、科学研究で広く使用されています。重要な用途には、以下が含まれます。

分析化学: ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの手法を使用して、さまざまなサンプル中のクロフィブラート酸の定量のための内部標準として使用されます。

薬物動態: クロフィブラート酸とその誘導体の代謝と薬物動態のプロファイルを理解するための研究に使用されます。

類似化合物との比較

Clofibrate: The parent compound of Clofibric Acid, used as a lipid-lowering agent.

Etofibrate: Another lipid regulator that metabolizes into Clofibric Acid.

Etofyllinclofibrate: A compound with similar hypolipidemic effects, also metabolizing into Clofibric Acid

Uniqueness: Clofibric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

特性

IUPAC Name |

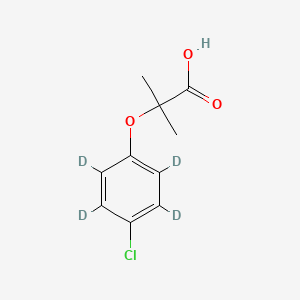

2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724530 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184991-14-7 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

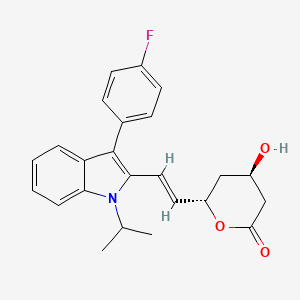

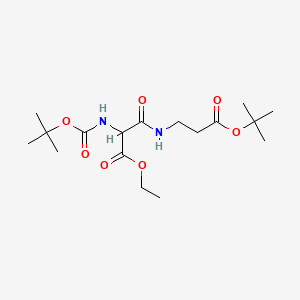

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

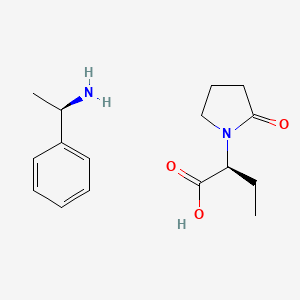

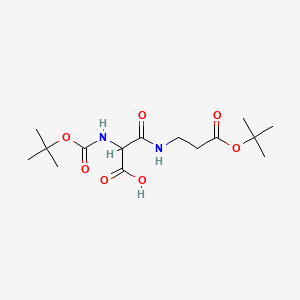

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)